N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Catalog No.
S1941548
CAS No.
93102-05-7
M.F
C13H23NOSi
M. Wt
237.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylam...

CAS Number

93102-05-7

Product Name

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

IUPAC Name

N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine

Molecular Formula

C13H23NOSi

Molecular Weight

237.41 g/mol

InChI

InChI=1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

RPZAAFUKDPKTKP-UHFFFAOYSA-N

SMILES

COCN(CC1=CC=CC=C1)C[Si](C)(C)C

Canonical SMILES

COCN(CC1=CC=CC=C1)C[Si](C)(C)C

Precursor for Chiral Pyrrolidines

NMMB serves as a valuable precursor for the synthesis of chiral pyrrolidines []. These nitrogen-containing heterocyclic rings are prevalent in numerous biologically active molecules []. NMMB reacts readily with α,β-unsaturated esters through a process called 1,3-dipolar cycloaddition to form N-benzyl substituted pyrrolidines in good yields []. This reaction's efficiency and practicality make NMMB a popular choice for synthesizing these chiral building blocks.

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a chemical compound characterized by the molecular formula C₁₃H₂₃NOSi and a molecular weight of 237.42 g/mol. It is classified as an amine and features a methoxymethyl group and a trimethylsilylmethyl group attached to a benzylamine structure. This compound is known for forming azomethine ylides, which can undergo [3+2] cycloaddition reactions with α,β-unsaturated esters, yielding N-benzyl-substituted pyrrolidines in good yields . Its IUPAC name is N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine, and it has various synonyms, including N-benzyl-1-methoxy-N-trimethylsilylmethylmethanamine .

  • Formation of Azomethine Ylides: The compound readily forms azomethine ylides, which are key intermediates in organic synthesis.
  • [3+2] Cycloaddition: These ylides can react with α,β-unsaturated esters to produce N-benzyl-substituted pyrrolidines, demonstrating its utility in synthesizing complex organic molecules .
  • Asymmetric 1,3-Dipolar Cycloadditions: It is also utilized in asymmetric 1,3-dipolar cycloadditions for the large-scale synthesis of chiral compounds, particularly in creating chiral pyrrolidines .

While specific biological activity data for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is limited, its derivatives have been noted for their potential physiological effects. The synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives from this compound indicates a pathway to biologically active molecules that may exhibit pharmacological properties .

The synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine typically involves:

  • Reactions with Aldehydes and Boronic Esters: This compound can react with aldehydes and boronic esters to form various products, showcasing its versatility as a reagent in organic synthesis .
  • Chiral Synthesis Techniques: Its ability to participate in asymmetric reactions makes it valuable for producing chiral compounds, which are essential in pharmaceuticals and agrochemicals .

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine has several applications:

  • Synthesis of Chiral Compounds: It is utilized in the preparation of chiral pyrrolidines and other biologically relevant structures.
  • Organic Synthesis: The compound serves as a reagent in various organic transformations due to its ability to form azomethine ylides and participate in cycloaddition reactions .
  • Research Tool: Its unique reactivity patterns make it a useful tool for chemists studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Electrophiles: The compound can interact with electrophiles such as aldehydes, leading to diverse synthetic pathways.
  • Chirality Induction: Its role in asymmetric synthesis highlights its potential interactions that can induce chirality in products, which is crucial for pharmaceutical applications .

Several compounds share structural or functional similarities with N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-N-trimethylsilylmethylamineContains trimethylsilyl group but lacks methoxymethylLess versatile in forming azomethine ylides
N-MethoxymethylbenzylamineSimilar methoxymethyl group but lacks trimethylsilylMore stable but less reactive
N-Methoxy-N-trimethylsilylmethylbenzylamineContains both groups but varies in substitution patternDifferent reactivity profile

These comparisons highlight the unique reactivity of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine due to the combination of methoxymethyl and trimethylsilyl groups, making it particularly effective for specific synthetic applications.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Dates

Modify: 2023-08-16

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